N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Linking the Rings: The final step involves the coupling of the pyrazole, thiazole, and thiophene rings through ether and amide bond formations. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation and Williamson ether synthesis for the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the carboxamide group.
Substitution: Halogenated derivatives or substituted pyrazole/thiazole rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its ability to modulate biological pathways involved in diseases, aiming to develop new treatments for conditions such as infections, inflammation, or cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(phenyl)thiazole-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(pyridin-2-yl)thiazole-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide lies in its combination of a pyrazole, thiazole, and thiophene ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in compounds with simpler or different ring structures. The presence of the thiophene ring, in particular, may confer unique electronic properties and reactivity.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-14(15-18-12(11-23-15)13-3-1-10-22-13)16-5-8-21-9-7-19-6-2-4-17-19/h1-4,6,10-11H,5,7-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSYUKDNRXWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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